

S-20928 (Larsucosterol): A Comparative Analysis of In Vitro and In Vivo Efficacy

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Compound of Interest

Compound Name: S-20928

Cat. No.: B1680383

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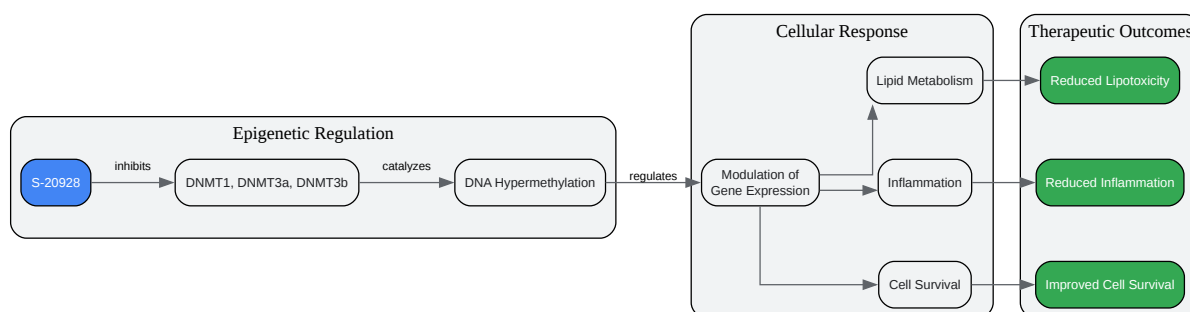
S-20928, also known as larsucosterol and formerly as DUR-928, is an investigational endogenous epigenetic regulator with a promising therapeutic profile. This guide provides a comprehensive comparison of the available in vitro and in vivo data for **S-20928**, offering insights into its mechanism of action and clinical potential. The information is curated to assist researchers and drug development professionals in evaluating its performance and potential applications.

Mechanism of Action

S-20928 is a sulfated oxysterol that acts as an inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.^{[1][2][3]} By inhibiting these enzymes, **S-20928** modulates DNA methylation, a key epigenetic mechanism, leading to the altered expression of genes involved in critical cellular pathways. This regulation plays a significant role in lipid metabolism, inflammatory responses, and cell survival.^{[1][2][3][4]} The downstream effects of this epigenetic modulation include the stabilization of mitochondria, reduction of lipotoxicity, and promotion of cell survival, which are crucial in addressing conditions like alcohol-associated hepatitis (AH).^{[1][2][3]}

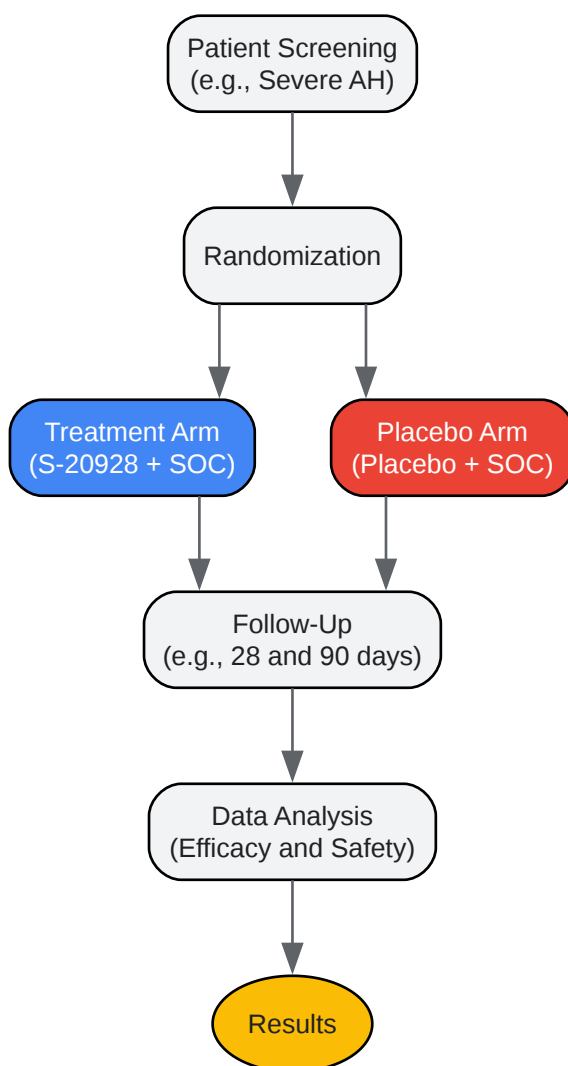
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of **S-20928** and a general workflow for its evaluation in a clinical trial setting.



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Caption: Proposed mechanism of action for **S-20928**.



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Caption: Generalized workflow for a clinical trial of **S-20928**.

In Vitro Data

Currently, publicly available quantitative in vitro data for **S-20928** is limited. However, functional studies have demonstrated that **S-20928** reduces intracellular lipid accumulation by inhibiting lipid biosynthesis, dampens inflammation by decreasing inflammatory mediators, and improves cell survival by suppressing apoptosis.[5] Mechanistic studies have confirmed that **S-20928** inhibits DNMT1, 3a, and 3b, leading to reduced DNA hypermethylation.[5]

In Vivo Data

A significant body of in vivo data for **S-20928** comes from a Phase 2a clinical trial in patients with alcohol-associated hepatitis (AH). This open-label, dose-escalation study evaluated the safety, pharmacokinetics, and efficacy signals of larsucosterol.

Patient Demographics and Baseline Characteristics

The following table summarizes the baseline demographics and clinical presentation of the severe AH patients who received **S-20928** (DUR-928) compared to a control group receiving standard of care (corticosteroids).

Characteristic	DUR-928 (n=8)	Corticosteroid (n=13)	p-value
Age (years)	46.1 ± 10.1	48.2 ± 9.8	NS
Gender (% male)	62.5%	69.2%	NS
MELD Score	23.8 ± 2.7	25.5 ± 4.2	NS
Maddrey's DF	61.3 ± 20.9	69.5 ± 21.1	NS
Total Bilirubin (mg/dL)	18.2 ± 6.9	19.5 ± 7.2	NS
AST (U/L)	166 ± 96	199 ± 111	NS
ALT (U/L)	68 ± 39	82 ± 49	NS
Creatinine (mg/dL)	1.0 ± 0.3	1.2 ± 0.6	NS
INR	1.9 ± 0.4	2.1 ± 0.5	NS

Data are presented as Mean ± SD (standard deviation). NS = not significant.

Efficacy in Alcohol-Associated Hepatitis (Phase 2a Study)

The primary efficacy endpoint of the Phase 2a study was the change in the 7-day Lille score, a prognostic model for 6-month mortality in patients with severe AH treated with corticosteroids. A

score <0.45 indicates a response to treatment.

Efficacy Outcome	DUR-928	Historical Control (Corticosteroids)
28-Day Survival Rate	100% (19/19)	~74% (historical average)[5]
Lille Score < 0.45 (Responders)	89% (16/18)	N/A
Median Lille Score	0.10	0.41
Median Reduction in MELD Score (Day 28)	>2 points	N/A

In this study, all 19 patients treated with larsucosterol survived the 28-day study period.[5] A significant proportion of patients (74%) were discharged from the hospital within 72 hours of receiving a single infusion.[5] Biochemical parameters, including serum bilirubin levels and MELD scores, showed improvement in most subjects.[5]

Experimental Protocols

In Vivo: Phase 2a Clinical Trial in Alcohol-Associated Hepatitis (NCT03432260)

- Study Design: This was a Phase 2a, multicenter, open-label, dose-escalation study.[5]
- Participants: The study enrolled 19 patients with a clinical diagnosis of AH. Seven subjects had moderate AH (MELD score 11-20) and 12 had severe AH (MELD score 21-30).[5]
- Treatment: Patients received one or two intravenous infusions of larsucosterol (72 hours apart) at doses of 30, 90, or 150 mg.[5]
- Follow-up: Patients were followed for 28 days.[5]
- Endpoints: The primary objectives were to assess the safety and pharmacokinetics of larsucosterol. Efficacy signals, including changes in liver chemistry, biomarkers, MELD scores, and Lille scores, were also evaluated.[5]

Conclusion

S-20928 (larsucosterol) has demonstrated a compelling safety and efficacy profile in in vivo studies, particularly in the context of alcohol-associated hepatitis. Its mechanism as an epigenetic modulator targeting DNA methyltransferases provides a strong rationale for its therapeutic potential in diseases characterized by inflammation, metabolic dysregulation, and cell death. While detailed quantitative in vitro data is not as readily available in the public domain, the existing preclinical and clinical findings support its continued development. Further research, including more extensive in vitro characterization and ongoing later-phase clinical trials, will be crucial in fully elucidating the therapeutic utility of **S-20928**.

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